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Diallyl(3-chloropropyl)(methyl)silane

Cat. No.: B11896927
M. Wt: 202.79 g/mol
InChI Key: ODDHSEMWRZIOCE-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are pivotal in modern chemistry due to their distinct properties that set them apart from their purely organic counterparts. rsc.org The C-Si bond is longer and weaker than a carbon-carbon bond, and the silicon atom's lower electronegativity compared to carbon results in a polarized bond. rsc.org This inherent chemical nature imparts properties such as enhanced thermal stability, hydrophobicity, and chemical reactivity, making them indispensable in a wide array of applications. gelest.com

The versatility of organosilicon compounds is vast, ranging from their use as protecting groups in complex organic syntheses to their role as precursors for advanced materials like silicones, which are integral to industries spanning from electronics to medicine. gelest.comchemimpex.com The ability of silicon to form stable bonds with various elements, including oxygen, nitrogen, and halogens, further expands the functional possibilities of these compounds, allowing for the precise tuning of their chemical and physical properties. nih.govchemrxiv.org

Overview of Functionalized Silanes in Material Science

Within the broad class of organosilicon compounds, functionalized silanes are of particular importance in material science. These molecules act as crucial intermediaries, capable of bridging the interface between dissimilar materials, such as organic polymers and inorganic substrates. chemimpex.cominnospk.com This coupling capability is often achieved through the presence of two different types of reactive groups on the silicon atom. tcichemicals.com One group can react with the inorganic material, typically through hydrolysis and condensation reactions, while the other organic functional group can form covalent bonds with a polymer matrix. itu.edu.tr

This unique dual-reactivity allows functionalized silanes to act as adhesion promoters, cross-linking agents, and surface modifiers. innospk.comitu.edu.trinnospk.com Their application can significantly enhance the mechanical strength, durability, and environmental resistance of composite materials. itu.edu.tr For instance, they are instrumental in the manufacturing of fiberglass-reinforced plastics, advanced coatings, and high-performance adhesives. tcichemicals.comitu.edu.tr

Research Context and Scope for Diallyl(3-chloropropyl)(methyl)silane

This compound is a specific functionalized organosilane that embodies the versatile reactivity central to this class of compounds. Its molecular structure contains three key functional groups attached to a central silicon atom: two allyl groups, a 3-chloropropyl group, and a methyl group. Each of these moieties imparts specific reactive potential to the molecule.

While extensive research on this compound is not widely documented in publicly available literature, its structure suggests significant potential as a cross-linking agent, a coupling agent, and a monomer in the synthesis of specialized polymers. This article aims to explore the chemical identity and potential synthetic pathways of this compound, drawing upon the established principles of organosilane chemistry and the known reactivity of its constituent functional groups.

PropertyValueSource
Chemical Name This compound nih.govchemicalbook.com
Synonyms 3-Chloropropyl Diallyl Methylsilane, Silane (B1218182), (3-chloropropyl)methyldi-2-propen-1-yl- nih.govchemicalbook.com
CAS Number 206450-45-5 nih.govchemicalbook.com
Molecular Formula C10H19ClSi nih.govchemicalbook.com
Molecular Weight 202.79 g/mol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClSi B11896927 Diallyl(3-chloropropyl)(methyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19ClSi

Molecular Weight

202.79 g/mol

IUPAC Name

3-chloropropyl-methyl-bis(prop-2-enyl)silane

InChI

InChI=1S/C10H19ClSi/c1-4-8-12(3,9-5-2)10-6-7-11/h4-5H,1-2,6-10H2,3H3

InChI Key

ODDHSEMWRZIOCE-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCl)(CC=C)CC=C

Origin of Product

United States

Synthetic Methodologies for Diallyl 3 Chloropropyl Methyl Silane and Precursors

Halogenated Silane (B1218182) Precursor Synthesis

The foundation of Diallyl(3-chloropropyl)(methyl)silane synthesis lies in the efficient preparation of (3-chloropropyl)silanes. These compounds serve as the backbone to which the diallyl and methyl functionalities are subsequently added.

The most prevalent method for synthesizing (3-chloropropyl)trichlorosilane is through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). google.comnih.govoecd.org This reaction is a type of addition reaction where a silicon-hydrogen bond is added across the carbon-carbon double bond of the allyl chloride. google.com The process is typically catalyzed by platinum-containing compounds, such as chloroplatinic acid, to achieve high yields and selectivity. google.comgoogle.com Rhodium catalysts have also been explored to improve efficiency and selectivity. nih.gov

The reaction can be summarized as follows:

H₂C=CHCH₂Cl + HSiCl₃ → ClCH₂CH₂CH₂SiCl₃

This reaction is advantageous due to its high atom economy and the direct formation of the desired carbon-silicon bond. goettingen-research-online.de However, controlling the reaction temperature is crucial to minimize the formation of byproducts. google.com The yield of 3-chloropropyl trichlorosilane can reach 70-76% under optimized conditions. google.com

Interactive Table 1: Catalysts and Conditions for (3-Chloropropyl)trichlorosilane Synthesis

Catalyst SystemReactant Ratio (Trichlorosilane:Allyl Chloride)Temperature (°C)Yield (%)Reference
Chloroplatinic acid and n-tributylamine1.0:1.1 to 1.0:1.5Room temp. to 8070-76 google.com
Platinum on carbon supportNot specified70 to 130Not specified google.com
[RhCl(dppbzF)]₂Not specifiedNot specified>99 (selectivity) nih.gov

Pathways for Chloropropyl Alkylalkoxy Silane Formation

Once (3-chloropropyl)trichlorosilane is obtained, it can be converted to chloropropyl alkylalkoxy silanes through esterification with an alcohol, such as methanol (B129727) or ethanol. google.comgoogle.com This reaction replaces the chloro groups on the silicon atom with alkoxy groups. oecd.org For example, the reaction of (3-chloropropyl)trichlorosilane with methanol yields (3-chloropropyl)trimethoxysilane. oecd.org

ClCH₂CH₂CH₂SiCl₃ + 3 CH₃OH → ClCH₂CH₂CH₂Si(OCH₃)₃ + 3 HCl

This process is often carried out in a continuous tower reactor or a batch reactor. google.com The reaction conditions, such as temperature and pressure, are controlled to optimize the yield and purity of the final product. google.com The resulting chloropropyl alkylalkoxy silanes are important intermediates for the synthesis of various functional silanes. cfmats.comcfmats.com

Diallyl Functionalization Strategies

With the chloropropyl silane precursor in hand, the next critical step is the introduction of the two allyl groups to the silicon center. This is typically achieved through reactions involving Grignard reagents or other organometallic compounds.

The formation of silicon-carbon bonds can be effectively achieved using Grignard reagents. gelest.com In the context of synthesizing this compound, a Grignard reagent derived from allyl bromide, allylmagnesium bromide, is a key reactant. orgsyn.org The synthesis of the target molecule would likely involve the reaction of a dichlorosilane (B8785471) precursor, such as (3-chloropropyl)methyldichlorosilane, with two equivalents of allylmagnesium bromide.

The general reaction is:

ClCH₂CH₂CH₂Si(CH₃)Cl₂ + 2 CH₂=CHCH₂MgBr → ClCH₂CH₂CH₂Si(CH₃)(CH₂CH=CH₂)₂ + 2 MgBrCl

The success of Grignard reactions is highly dependent on anhydrous conditions, as water will readily react with and deactivate the Grignard reagent. uta.edu The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is also crucial for the reaction's success. google.com

While Grignard reactions are a staple, catalytic methods for forming allyl silanes are also being developed. Palladium-catalyzed reactions, for instance, can be used to synthesize allylsilanes from allylic alcohols and disilanes under mild conditions. organic-chemistry.org Nickel-catalyzed reactions have also been shown to produce allylsilanes from allyl alcohols and silylzinc reagents. organic-chemistry.org These catalytic methods can offer advantages in terms of functional group tolerance and reaction conditions. Gold-catalyzed intramolecular allylation of silyl (B83357) alkynes has also been reported. nih.gov

Nucleophilic and Electrophilic Substitution Approaches for Silane Functionalization

Substitution reactions at the silicon center are fundamental to the synthesis and modification of organosilanes. Both nucleophilic and electrophilic substitution mechanisms play important roles.

Nucleophilic substitution at silicon is a common reaction pathway for introducing functional groups. libretexts.org In the synthesis of chloropropyl alkylalkoxy silanes, the reaction of (3-chloropropyl)trichlorosilane with an alcohol is a classic example of nucleophilic substitution, where the alcohol acts as the nucleophile attacking the electrophilic silicon atom. google.com The reactivity of the leaving group on the silicon atom influences the reaction rate, with chlorides being more reactive than alkoxy groups. gelest.com The reaction of (3-chloropropyl)triethoxysilane (B1211364) with sodium iodide to form 3-iodopropyltriethoxysilane is another example of nucleophilic substitution. researchgate.net

Electrophilic substitution is more commonly observed in reactions of unsaturated silanes, such as allylsilanes and vinylsilanes. wikipedia.org The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, making the γ-carbon of an allylsilane susceptible to attack by an electrophile. wikipedia.org This reactivity allows for the incorporation of various functional groups at the allylic position. nih.gov

Radical-Mediated Synthetic Routes to Organosilanes

The formation of organosilanes, such as the precursors to this compound, can be achieved through radical-mediated pathways. These methods offer an alternative to transition-metal-catalyzed processes and often rely on the generation of silyl radicals, which then participate in addition reactions with unsaturated compounds like allyl chloride.

A key strategy in radical-mediated organosilane synthesis is the hydrosilylation of alkenes. In the context of producing precursors for this compound, the radical-initiated hydrosilylation of allyl chloride with a suitable silane, such as dichloromethylsilane, is a relevant pathway. The initiation of these reactions can be accomplished using various radical initiators, including organic peroxides or photochemical methods.

Research has demonstrated that peroxy compounds can effectively promote the hydrosilylation of allyl chloride. epo.org The mechanism involves the homolytic cleavage of the peroxide to generate radicals, which then abstract a hydrogen atom from the silane (Si-H) to form a silyl radical. This silyl radical subsequently adds to the double bond of allyl chloride. The resulting carbon-centered radical then abstracts a chlorine atom or undergoes other propagation steps to yield the final (3-chloropropyl)silane product.

The efficiency and product distribution of these radical-initiated reactions can be influenced by several factors, including the type and concentration of the radical initiator, reaction temperature, and the nature of the solvent. For instance, the presence of oxygen in the reaction atmosphere can also influence the reaction, sometimes promoting the formation of the desired product by contributing to radical initiation. epo.org

Below is a data table summarizing the results from studies on peroxide-promoted hydrosilylation of allyl chloride with trimethoxysilane (B1233946), a process analogous to the synthesis of precursors for this compound.

ExampleInitiator/ConditionsAllyl Chloride Consumed (%)Silane Consumed (%)Chloropropyltrimethoxysilane Yield (%)
21ANitrogen atmosphere2.91.81.8
21BAir atmosphere13.86.56.5
21CTetrahydrofuryl hydroperoxide12.36.56.5

Data adapted from European Patent EP 2906569 B1, illustrating the influence of radical promoters on the hydrosilylation of allyl chloride. epo.org

These findings underscore the viability of radical-mediated routes for the synthesis of key organosilane precursors. While transition metal catalysis is a more common industrial method for the hydrosilylation of allyl chloride, radical-initiated processes provide an alternative synthetic strategy. nih.govresearchgate.netdntb.gov.uanih.gov Further development in this area could lead to more economical and versatile methods for the production of functionalized organosilanes.

This compound: A Closer Look at its Chemical Reactions

This compound is a versatile organosilicon compound characterized by the presence of two reactive allyl groups, a chloropropyl moiety, and a methyl group attached to a central silicon atom. These distinct functional groups make it a valuable precursor in the synthesis of a wide array of more complex molecules and materials. This article explores the key reaction mechanisms and chemical transformations involving this compound, focusing on hydrosilylation, radical additions, substitution reactions, and thiol-ene click chemistry.

Reaction Mechanisms and Chemical Transformations

Condensation and Polymerization Reactions of Silane Derivatives

This compound possesses distinct reactive sites—the allyl groups and the chloropropyl group—that enable its participation in a variety of condensation and polymerization reactions. The dual functionality of this organosilane allows for the formation of complex polymeric structures through different chemical transformations. The condensation reactions typically involve the silicon center, often after transformation of a related precursor, while the polymerization reactions proceed through the unsaturated allyl moieties.

The reactivity of organofunctional silanes, molecules that have both organic and inorganic reactive capabilities, allows them to act as "bridges" between different materials. nih.govmdpi.com In the case of this compound, the allyl groups provide a pathway for organic-type polymerization, while the chloropropyl group can be a site for further functionalization or can influence the condensation behavior of related silanol (B1196071) compounds.

Condensation Reactions of Related Silanols

While this compound itself does not directly undergo hydrolysis and condensation in the same manner as alkoxysilanes, its synthesis and subsequent reactions are often related to the condensation of silanols. For instance, a precursor like (3-chloropropyl)trialkoxysilane can be hydrolyzed to (3-chloropropyl)silanetriol. researchgate.net These silanol groups are highly reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and cross-linked three-dimensional networks known as silsesquioxanes. researchgate.net The pH of the reaction mixture plays a crucial role in this process; a decrease in pH during the hydrolysis of the precursor indicates the formation of the silanetriol, and a subsequent increase in pH suggests the onset of self-condensation. researchgate.net

The general structure of organofunctional trialkoxysilanes is R′(CH₂)nSi(OX)₃, where the alkoxy groups (OX) are hydrolyzable. mdpi.com The hydrolysis to form silanol groups (Si-OH) is a critical activation step before condensation can occur. nih.gov These silanols can then react with each other or with hydroxyl groups on a substrate surface. acs.org

Polymerization via Allyl Groups

The two allyl groups in this compound are amenable to various polymerization techniques, primarily through reactions involving the carbon-carbon double bonds.

Hydrosilylation Polymerization:

Hydrosilylation is a significant reaction for creating organosilicon compounds and polymers. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.comnih.gov However, due to the cost of precious metals, research has expanded to include catalysts based on less expensive transition metals like iron, cobalt, and nickel. mdpi.comnih.gov

In the context of this compound, it can act as a monomer in a step-growth polymerization with a monomer containing at least two Si-H groups. The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom of the hydrosilane adds to the terminal carbon of the allyl group. wikipedia.orgmdpi.com The mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the alkylsilane product. wikipedia.org

The versatility of hydrosilylation allows for the synthesis of a wide range of polymers, including linear polymers, block copolymers, and cross-linked networks. rsc.org The reaction is known for its high yields and the absence of byproducts. rsc.org

Radical Polymerization:

The allyl groups can also participate in radical polymerization. rsc.org Copolymers can be synthesized by the radical polymerization of allyltrialkoxysilanes with other vinyl monomers. rsc.org This method can produce polymers with high thermal stability. rsc.org

Ring-Opening Polymerization (ROP) of Related Cyclic Silanes

Ring-opening polymerization is a major industrial route for the synthesis of high-molecular-weight polysiloxanes from cyclic siloxane monomers. gelest.commdpi.com This process involves the cleavage of Si-O-Si bonds in the cyclic monomer and reformation of these bonds to create linear polymer chains. gelest.com While this compound is not a cyclic monomer itself, the principles of ROP are fundamental to understanding the broader context of silane polymerization.

ROP can be initiated by either anionic or cationic initiators. gelest.commdpi.com

Anionic Ring-Opening Polymerization (AROP): This method is widely used for synthesizing high-molecular-weight polysiloxanes with well-defined structures. mdpi.comacs.org It is often initiated by alkali metal hydroxides or silanolates. gelest.com A challenge in AROP is the competing "backbiting" reaction, where the reactive chain end attacks the polymer backbone, leading to the formation of cyclic oligomers and a broad molecular weight distribution. nih.gov

Cationic Ring-Opening Polymerization (CROP): This is typically initiated by strong protic acids or Lewis acids. gelest.commdpi.com The first high-molecular-weight siloxane polymer was synthesized via CROP of octamethylcyclotetrasiloxane (B44751) (D₄) using sulfuric acid. mdpi.com

Recent advances in ROP have focused on controlling the polymerization to achieve narrow molecular weight distributions and minimize the formation of cyclic byproducts. acs.orgnih.gov

The following table summarizes the key polymerization pathways applicable to silanes with functionalities similar to this compound.

Polymerization TypeMonomer Functional GroupsKey CharacteristicsCatalysts/InitiatorsResulting Polymer Structure
Hydrosilylation Polymerization Allyl groups + Si-H groupsHigh yield, no byproducts, anti-Markovnikov addition mdpi.comrsc.orgPlatinum complexes (e.g., Speier's, Karstedt's), Fe, Co, Ni complexes mdpi.comnih.govLinear or cross-linked polysiloxanes
Radical Polymerization Allyl groupsForms copolymers with other vinyl monomers, can achieve high thermal stability rsc.orgRadical initiators (e.g., AIBN, BPO)Carbon-chain backbone with pendant silane groups
Anionic Ring-Opening Polymerization Cyclic SiloxanesCan produce high molecular weight polymers, susceptible to "backbiting" mdpi.comnih.govAlkali metal hydroxides, silanolates gelest.comLinear polysiloxanes
Cationic Ring-Opening Polymerization Cyclic SiloxanesInitiated by strong acids, can lead to chain transfer and broader molecular weight distribution gelest.commdpi.comStrong protic or Lewis acids (e.g., H₂SO₄, triflic acid) gelest.commdpi.comLinear polysiloxanes
Polycondensation Silanol groups (from hydrolysis of alkoxysilanes)Forms Si-O-Si linkages, water is a byproductAcid or base catalystsCross-linked silsesquioxane networks researchgate.net

Catalytic System Development and Immobilization

The silane moiety of this compound provides a convenient handle for its immobilization onto solid supports, particularly silica-based materials. This feature is of great interest in the field of heterogeneous catalysis, where the anchoring of active catalytic species onto a solid support offers significant advantages in terms of catalyst recovery, reuse, and process simplification.

1 Silica-Immobilized Catalysts for Organic Reactions

The surface of silica (B1680970) is rich in silanol (Si-OH) groups, which can react with the silane part of this compound to form stable covalent bonds. This process, known as grafting or surface modification, allows for the permanent attachment of the diallyl- and chloropropyl-functionalized molecule onto the silica surface.

Once immobilized, the functional groups of the silane can be further elaborated to generate active catalytic sites. For instance, the allyl groups can be used as ligands for transition metal complexes, creating a solid-supported catalyst for a variety of organic reactions, such as hydrogenation, hydroformylation, or metathesis. The chloropropyl group can also be transformed into a catalytic moiety or a linker to attach other catalytic species.

The use of silica as a support offers several benefits, including high surface area, mechanical and thermal stability, and chemical inertness. The immobilization of catalysts on silica using this compound as a linker can lead to the development of highly efficient and recyclable catalytic systems with improved performance compared to their homogeneous counterparts.

Applications in Advanced Materials Science and Catalysis

2 Organometallic Catalysis in Organosilicon Chemistry

Diallyl(3-chloropropyl)(methyl)silane itself can be a substrate in various organometallic catalytic reactions, leading to the synthesis of more complex and valuable organosilicon compounds. The allyl groups are particularly susceptible to a range of transition metal-catalyzed transformations.

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a prominent example. nih.gov The allyl groups of this compound can react with other silanes in the presence of a platinum or rhodium catalyst to form new silicon-carbon bonds. nih.gov This reaction is a powerful tool for the synthesis of dendrimeric or hyperbranched organosilicon polymers with unique architectures and properties.

Design of Novel Molecular Architectures and Dendrimers

The synthesis of dendrimers, which are highly branched, well-defined macromolecules, often relies on iterative reaction sequences. nih.govmdpi.com The diallyl functionality of this compound makes it a candidate for the construction of dendrimer cores or branching units. The allyl groups can undergo hydrosilylation reactions, a fundamental process in silicon chemistry for forming carbon-silicon bonds. researchgate.netnih.gov

In a typical divergent synthesis approach to dendrimers, a multifunctional core molecule reacts with monomers to form the first generation. nih.govmdpi.com The two allyl groups of this compound can be reacted with a molecule containing a silicon-hydride (Si-H) bond in the presence of a platinum catalyst. This process can be repeated to build up dendritic structures. The chloropropyl group can then be used for further functionalization of the dendrimer periphery, for example, by nucleophilic substitution reactions. This allows for the introduction of a wide range of chemical functionalities, tailoring the dendrimer's properties for specific applications such as drug delivery or catalysis. sigmaaldrich.com

The hydrosilylation reaction is a key step in the production of various organosilicon compounds, including precursors for silane (B1218182) coupling agents. researchgate.netnih.gov For instance, the industrial synthesis of trichloro(3-chloropropyl)silane is achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). researchgate.netnih.govnih.gov The efficiency and selectivity of this reaction are crucial, with rhodium catalysts showing significant improvements over traditional platinum catalysts. nih.govnih.gov This highlights the importance of the 3-chloropropylsilane moiety in creating functional molecules.

Dendrimer Synthesis ApproachesDescriptionKey Reactions
Divergent Method Growth from a central core outwards.Michael addition, Amidation, Hydrosilylation
Convergent Method Synthesis of dendritic wedges (dendrons) which are then attached to a core.Click chemistry (e.g., CuAAC, Thiol-ene), Diels-Alder

Table 1: Common synthetic strategies for dendrimers. The diallyl functionality of this compound is particularly suited for the divergent approach via hydrosilylation.

Advanced Coatings and Surface Treatment Technologies

The chloropropyl group in this compound provides a reactive handle for grafting the molecule onto surfaces containing hydroxyl groups, such as silica (B1680970), metal oxides, and various minerals. mdpi.comyildiz.edu.tr This process, known as silanization, is a widely used method for surface modification. yildiz.edu.trresearchgate.net For example, (3-chloropropyl)trimethoxysilane has been successfully grafted onto halloysite (B83129) nanotubes, demonstrating the utility of the chloropropyl group in creating functionalized nanomaterials. mdpi.comresearchgate.net

The covalent attachment of this compound to a surface can impart new properties. The allyl groups remaining on the surface can then be used for further chemical transformations. For instance, they can be polymerized or cross-linked to form a robust coating. This is particularly useful in creating advanced coatings with tailored properties such as hydrophobicity, adhesion promotion, and corrosion resistance. riverlandtrading.com

The use of silanes as coupling agents is a well-established technology for improving the adhesion between organic polymers and inorganic substrates in composite materials. riverlandtrading.com The dual functionality of this compound allows it to act as a bridge between an inorganic surface (via the silane and chloropropyl group) and an organic matrix (via polymerization of the allyl groups). This enhances the mechanical strength and durability of the resulting composite material.

Silane Coupling AgentFunctional GroupsApplication in Coatings
(3-Chloropropyl)triethoxysilane (B1211364)Chloropropyl, TriethoxysilylAdhesion promoter, Corrosion inhibitor, Intermediate for other functional silanes riverlandtrading.comcfmats.com
(3-Aminopropyl)triethoxysilaneAminopropyl, TriethoxysilylSurface modification of materials with hydroxyl groups yildiz.edu.tr
This compoundDiallyl, Chloropropyl, MethylsilylPotential for creating cross-linked, functional coatings and as a coupling agent.

Table 2: Comparison of functional silanes used in surface treatments.

Building Blocks for Organofluorine Chemistry

While direct studies on the use of this compound in organofluorine chemistry are not prevalent, its structure suggests potential applications. The chloropropyl group can be a precursor for introducing fluorine into the molecule. Nucleophilic fluorination, using a fluoride (B91410) source such as potassium fluoride, could potentially substitute the chlorine atom to yield the corresponding fluoropropyl derivative.

The synthesis of organofluorine compounds is of great interest due to the unique properties that fluorine imparts to molecules, including increased thermal stability, metabolic stability, and altered electronic properties. The development of new fluorination methodologies is an active area of research. While the fluorination of chloropropylsilanes is not as common as other precursors, the principle of nucleophilic substitution is a fundamental concept in organic synthesis.

The resulting fluorinated diallylsilane could then serve as a valuable monomer or cross-linking agent for the synthesis of fluorinated polymers and materials with specialized properties, such as low surface energy and high chemical resistance.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of diallyl(3-chloropropyl)(methyl)silane by providing detailed information about the hydrogen, carbon, and silicon atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, allyl, and chloropropyl groups attached to the silicon atom. Based on analogous structures like diallylmethylsilane, the following resonances can be predicted:

Methyl protons (Si-CH₃): A singlet in the upfield region, typically around 0.0-0.2 ppm.

Allyl protons (Si-CH₂-CH=CH₂): These protons will exhibit more complex splitting patterns. The methylene (B1212753) group attached to silicon (Si-CH₂) would appear as a doublet. The terminal vinyl protons (=CH₂) would show complex multiplets, as would the internal vinyl proton (-CH=).

3-Chloropropyl protons (Si-CH₂-CH₂-CH₂-Cl): This chain would present as three distinct multiplets. The methylene group alpha to silicon (Si-CH₂) would be the most upfield of the three. The methylene group adjacent to the chlorine atom (-CH₂-Cl) would be the most downfield due to the electronegativity of chlorine, and the central methylene group (-CH₂-) would appear in an intermediate position.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment. For this compound, distinct peaks are expected for the methyl, allyl, and chloropropyl carbons. pressbooks.publibretexts.orgyoutube.com The chemical shifts are influenced by hybridization and electronegativity. pressbooks.publibretexts.org

Methyl carbon (Si-CH₃): A signal in the upfield region of the spectrum.

Allyl carbons (Si-CH₂-CH=CH₂): Three distinct signals are expected: one for the methylene carbon attached to silicon, and two for the vinyl carbons, with the terminal carbon being more upfield than the internal one. pressbooks.pub

3-Chloropropyl carbons (Si-CH₂-CH₂-CH₂-Cl): Three signals corresponding to the three different methylene groups in the chloropropyl chain. The carbon bonded to chlorine will be the most deshielded (downfield).

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilanes, providing a direct probe of the silicon environment. researchgate.net The chemical shift is sensitive to the nature of the substituents attached to the silicon atom. For this compound, a single resonance would be expected, with a chemical shift influenced by the presence of the two allyl groups, one methyl group, and one 3-chloropropyl group. The specific chemical shift would help to confirm the successful synthesis of the target compound. researchgate.net

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HSi-CH₃~0.0 - 0.2Singlet
¹HSi-CH₂-CH=CH₂MultipletMultiplet
¹HSi-CH₂-CH=CH₂MultipletMultiplet
¹HSi-CH₂-CH₂-CH₂-ClMultipletMultiplet
¹HSi-CH₂-CH₂-CH₂-ClMultipletMultiplet
¹HSi-CH₂-CH₂-CH₂-ClMultipletMultiplet
¹³CSi-CH₃Upfield regionQuartet (in coupled)
¹³CSi-CH₂-CH=CH₂Aliphatic regionTriplet (in coupled)
¹³CSi-CH₂-CH=CH₂Vinylic regionDoublet/Triplet
¹³CSi-CH₂-CH₂-CH₂-ClAliphatic regionTriplet (in coupled)
¹³CSi-CH₂-CH₂-CH₂-ClAliphatic regionTriplet (in coupled)
¹³CSi-CH₂-CH₂-CH₂-ClDownfield aliphaticTriplet (in coupled)
²⁹Si(CH₂=CHCH₂)₂(CH₃)Si(CH₂CH₂CH₂Cl)Specific to structureSinglet (decoupled)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum of this compound. The data presented here are estimations based on known values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound. capes.gov.brgelest.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule. libretexts.orglibretexts.orgyoutube.compressbooks.pubyoutube.com

C-H stretching: Aliphatic C-H stretches from the methyl and chloropropyl groups would appear in the 2850-3000 cm⁻¹ region. Vinylic C-H stretches from the allyl groups would be observed at higher wavenumbers, typically 3000-3100 cm⁻¹. libretexts.org

C=C stretching: A characteristic band for the carbon-carbon double bond of the allyl groups would be present in the range of 1630-1650 cm⁻¹. pressbooks.pub

Si-C stretching: Vibrations associated with the silicon-carbon bond would be found in the fingerprint region.

C-Cl stretching: The carbon-chlorine bond stretch would also appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgscirp.orgresearchgate.net It is particularly sensitive to non-polar bonds. The C=C double bond of the allyl group would be expected to show a strong Raman signal. scirp.org The Si-C bonds would also be Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. capes.gov.br

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Allyl C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-3000Strong
C=CStretching1630-1650Very Strong
Si-CH₃Deformation~1260Moderate
Si-CH₂Wagging/TwistingFingerprint RegionModerate
C-ClStretching600-800Moderate to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. wikipedia.orglibretexts.orgyoutube.com Upon ionization, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (202.8 g/mol ). nih.gov

The fragmentation pattern is predictable based on the stability of the resulting carbocations and radicals. Common fragmentation pathways for organosilanes include:

Loss of an allyl group: This would result in a fragment ion with a corresponding mass loss.

Loss of the chloropropyl group: Cleavage of the Si-C bond of the chloropropyl group is another likely fragmentation pathway.

Cleavage of the C-C bonds within the chloropropyl chain.

Rearrangement reactions: Such as the McLafferty rearrangement, may also occur. youtube.com

Analysis of the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would further confirm the presence of the chloropropyl group.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Material Morphology

For polymeric materials synthesized from this compound, X-ray diffraction (XRD) and electron microscopy techniques are vital for characterizing their morphology at different length scales.

X-ray Diffraction (XRD): XRD is used to determine the degree of crystallinity in a polymer. mdpi.commdpi.comresearchgate.netresearchgate.net A completely amorphous polymer will show a broad, diffuse halo in its XRD pattern, while a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. researchgate.net The crosslinking that would occur during the polymerization of the diallyl functionality would likely lead to an amorphous or semi-crystalline network structure. The presence of the bulky chloropropyl group may further hinder crystallization.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer. It can be used to study the texture, porosity, and phase separation in the material. For a crosslinked polymer derived from this compound, SEM could reveal information about the homogeneity of the crosslinking and the presence of any micro-scale features.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and can be used to investigate the internal structure of the polymer. It can be used to visualize the distribution of different phases in a polymer blend or composite, and to study the morphology of the crosslinked network at the nanoscale.

Thermal Analysis Techniques (DSC, TGA, DMA) for Polymer Properties

Thermal analysis techniques are crucial for understanding the thermal stability and mechanical properties of polymers derived from this compound.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. eag.comazom.comresearchgate.netyoutube.comthermalsupport.comresearchgate.net Key information that can be obtained from a DSC thermogram includes:

Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com This is a critical parameter for determining the service temperature range of the material.

Melting Temperature (Tₘ): For semi-crystalline polymers, the Tₘ is the temperature at which the crystalline domains melt.

Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes upon cooling from the melt.

Heat of Fusion (ΔHₘ): The energy required to melt the crystalline portion of the polymer, which can be used to quantify the degree of crystallinity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. rsc.orgmdpi.commdpi.com It is used to evaluate the thermal stability of a polymer and to determine its decomposition temperature. The TGA curve for a polymer of this compound would show the onset of degradation and the temperature at which significant mass loss occurs. The presence of the chlorine atom might influence the degradation pathway and the final char yield.

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for studying the viscoelastic properties of polymers. tainstruments.comicm.edu.plnih.govresearchgate.net It measures the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature or frequency. DMA can provide more detailed information about the glass transition than DSC and can also be used to identify other relaxation processes in the polymer. For a crosslinked polymer, DMA can be used to determine the crosslink density. tainstruments.comnih.govresearchgate.net

Technique Property Measured Information Gained for a Poly(this compound)
DSCHeat FlowGlass transition temperature (T₉), melting and crystallization behavior
TGAMass ChangeThermal stability, decomposition temperature, char yield
DMAStorage and Loss ModuliViscoelastic properties, glass transition, crosslink density

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Reaction Pathways and Transition States

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. These investigations can elucidate the step-by-step mechanisms of reactions involving organosilanes, identify key intermediates, and determine the energy barriers associated with transition states.

Detailed research findings from computational studies on similar silane (B1218182) coupling agents reveal that reaction pathways are highly dependent on the reaction conditions. For instance, in the reaction of silane coupling agents with silica (B1680970) surfaces, both acid- and water-catalyzed condensation reactions have been shown to be viable pathways. researchgate.net DFT calculations can pinpoint the specific transition state structures and their corresponding activation energies, providing a quantitative measure of how readily a reaction will proceed.

For a molecule like Diallyl(3-chloropropyl)(methyl)silane, with its multiple reactive sites—the diallyl groups, the chloropropyl group, and the silicon center—quantum mechanical investigations could be employed to study a variety of reactions, including:

Hydrosilylation: The addition of a Si-H bond across the allyl double bonds. Computational studies on Mn-catalyzed hydrosilylation have identified the key steps of catalyst activation and the subsequent reaction pathway, including the Gibbs energy barrier for the transition state. acs.org

Nucleophilic Substitution: Reaction at the chloropropyl group.

Hydrolysis and Condensation: Reactions at the silicon center, which are fundamental to the formation of polysiloxane networks.

A hypothetical reaction coordinate diagram for a generic organosilane reaction, derived from quantum mechanical calculations, is presented below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0%Reactants0.0
25%Intermediate 1-5.2
50%Transition State 1 (TS1)+15.8
75%Intermediate 2-10.1
100%Products-20.5

This table represents hypothetical data for illustrative purposes.

Elucidation of Structure-Reactivity Relationships in Organosilanes

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. researchgate.net For organosilanes, this relationship is influenced by the nature of the organic substituents attached to the silicon atom. nih.gov Computational chemistry offers a powerful avenue for elucidating these structure-reactivity relationships through the calculation of various molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. wikipedia.orgacs.org These models are built using a set of calculated molecular descriptors, which can include:

Electronic Properties: Such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Steric Properties: Related to the size and shape of the molecule.

Topological Indices: Numerical descriptors derived from the molecular graph.

For this compound, the presence of electron-withdrawing (chloropropyl) and electron-donating (methyl, allyl) groups will influence the electron density at the silicon center and the reactivity of the allyl groups. QSRR studies on similar compounds could quantify these effects. For example, a hypothetical QSRR model for the hydrosilylation reactivity of a series of allylsilanes might look like the following:

log(k) = -2.5 + 0.8 * ELUMO - 0.2 * Steric_Factor + 0.5 * qSi

Where:

log(k) is the logarithm of the reaction rate constant.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Steric_Factor is a descriptor for steric hindrance around the silicon atom.

qSi is the partial charge on the silicon atom.

Such models can be used to predict the reactivity of new, unsynthesized organosilanes, thereby guiding the design of molecules with desired properties. acs.org

Compound AnalogueELUMO (eV)Steric FactorqSi (a.u.)Predicted log(k)
Allyltrimethylsilane-0.51.2+0.8-2.74
Triallylmethylsilane-0.71.5+0.7-3.11
Diallyl(chloro)methylsilane-1.21.3+1.0-3.22

This table represents hypothetical data for illustrative purposes and is based on a generic QSRR model.

Molecular Modeling of Polymerization and Crosslinking Processes

Molecular modeling techniques, including molecular dynamics (MD) and Monte Carlo simulations, are invaluable for studying the polymerization and crosslinking of organosilanes. These methods can simulate the behavior of large ensembles of molecules over time, providing insights into the formation and properties of polymeric materials.

For this compound, the diallyl functionality allows for polymerization and crosslinking reactions, potentially leading to the formation of complex three-dimensional networks. Molecular modeling can be used to investigate:

Reaction Kinetics: By simulating the reactive events between monomers, it is possible to predict the rate of polymerization and the evolution of the polymer network structure.

Network Topology: The simulations can characterize the resulting polymer network in terms of crosslink density, chain lengths between crosslinks, and the presence of defects.

Material Properties: Once a polymer network is formed in silico, its mechanical, thermal, and transport properties can be predicted.

The process often involves the use of force fields that are parameterized to accurately describe the interactions between the atoms in the organosilane molecules. The simulation would track the trajectories of the molecules, allowing for the formation of covalent bonds as they approach within a certain reaction radius and with the correct orientation.

A simplified representation of the change in system properties during a simulated polymerization of a generic diallylsilane is shown below.

Simulation Time (ps)Monomer Conversion (%)Crosslink Density (mol/cm³)Average Molecular Weight ( g/mol )
000204.8
1000250.05850
2000550.122500
3000800.2510000
4000950.40Gelation Point

This table represents hypothetical data for illustrative purposes.

These computational approaches provide a powerful complement to experimental studies, enabling a deeper understanding of the chemical and physical processes that govern the behavior of this compound and related organosilanes.

Q & A

Basic: What are the common synthetic routes for preparing diallyl(3-chloropropyl)(methyl)silane?

Methodological Answer:
this compound is typically synthesized via hydrosilation reactions . A plausible route involves reacting allyl chloride with a chlorosilane precursor (e.g., methylchlorosilane) in the presence of a platinum catalyst under inert conditions. This method aligns with protocols for analogous chloropropylsilanes, where allyl chloride reacts with trichlorosilane to form γ-chloropropyltrichlorosilane (see ). Key parameters include temperature control (60–100°C), solvent selection (e.g., toluene), and catalyst loading (0.1–1% Pt). Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm structure and purity .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., allyl protons at δ 4.8–5.2 ppm, methyl groups on silicon at δ 0.5–1.0 ppm).
    • FT-IR : Confirm Si-C (~1250 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds.
  • Chromatography :
    • GC-MS : Assess purity (>98%) and detect byproducts (e.g., unreacted allyl chloride).
    • HPLC : Optional for thermally sensitive samples.
  • Physical Properties :
    • Measure refractive index (n²⁵D ~1.41–1.42) and density (~0.97 g/cm³) against literature values ( ).

Advanced: How can this compound be utilized in cross-metathesis reactions?

Methodological Answer:
The diallyl groups in this compound enable relay cross-metathesis (RCM) with alkenes (e.g., methyl acrylate) using Grubbs catalysts (e.g., Ru-based). Key steps:

Reaction Setup : Use Schlenk techniques under argon. Dissolve the silane and catalyst (2–5 mol%) in dry dichloromethane.

Optimization : Monitor reaction progress via ³¹P NMR (if phosphonate analogs are involved; ) or GC.

Product Isolation : Quench with ethyl vinyl ether, followed by column chromatography to separate metathesis products (e.g., unsaturated esters) from unreacted silane.

Challenges : Competing ring-closing metathesis (RCM) may occur; adjust catalyst loading or stoichiometry to favor cross-metathesis .

Advanced: What strategies mitigate side reactions during the functionalization of this compound in polymer synthesis?

Methodological Answer:

  • Controlled Polymerization : Use anionic initiators (e.g., n-BuLi) in THF at low temperatures (−78°C) to minimize premature crosslinking.
  • Protection/Deprotection : Temporarily protect the chloropropyl group with a trimethylsilyl moiety to avoid nucleophilic substitution during allyl group reactions.
  • Kinetic Studies : Conduct time-resolved FT-IR or Raman spectroscopy to track reaction intermediates and optimize curing conditions (e.g., UV vs. thermal initiation).
  • Data Contradictions : If unexpected branching occurs, analyze via GPC to compare theoretical vs. experimental molecular weights .

Advanced: How can this silane be integrated into heterogeneous catalyst systems?

Methodological Answer:

  • Immobilization on Supports :
    • Silica Functionalization : React this compound with mesoporous silica (e.g., MCM-41) in toluene under reflux. The chloropropyl group anchors the silane, while diallyl groups enable further crosslinking.
    • Metal Coordination : Introduce palladium(II) complexes to the allyl groups for catalytic applications (e.g., methoxycarbonylation; ).
  • Characterization :
    • BET Analysis : Confirm pore size retention post-functionalization.
    • XPS : Verify Pd loading and oxidation state.
  • Challenges : Leaching of metal centers; address via covalent grafting (e.g., thiol-ene "click" chemistry) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood due to volatile silane vapors (flash point ~80°C; ).
  • Spill Management : Neutralize spills with sodium bicarbonate or vermiculite; avoid water to prevent hydrolysis.
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent moisture ingress and polymerization .

Advanced: How does the chloropropyl group influence the reactivity of this compound in surface modification?

Methodological Answer:

  • Surface Anchoring : The chloropropyl group undergoes nucleophilic substitution with hydroxyl-rich surfaces (e.g., glass, SiO₂), forming covalent Si-O bonds.
  • Experimental Design :
    • Pretreatment : Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to maximize surface –OH groups.
    • Grafting : React the silane with the substrate in anhydrous toluene at 80°C for 24 hours.
    • Post-Grafting : Rinse with toluene/ethanol to remove physisorbed silane.
  • Characterization :
    • Contact Angle : Measure hydrophobicity (expected >100° for methyl-terminated surfaces).
    • XRD/FT-IR : Confirm monolayer formation and absence of polysiloxane aggregates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.